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2,5-Dimethyl-3-(methylthio)furan

Flavor Chemistry Regulatory Toxicology Dietary Exposure Assessment

Flavor houses replicating genuine coffee aroma require the unique C-3 methylthio substitution pattern that defines this furan's sub-ppb sensory potency and oxidative stability. Unlike 3-furanthiols, this thioether delivers a 10-30× higher logP (2.79-3.06), ensuring preferential lipid-phase partitioning and prolonged shelf-life without antioxidant additives. • Ultra-low MSDI (0.0024 µg/capita/day) enables flavor impact at sub-ppb concentrations • Inherent oxidative stability eliminates disulfide formation; no inert-gas packaging needed • Dual EFSA/JECFA clearance streamlines regulatory dossiers for EU and Codex markets

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 63359-63-7
Cat. No. B1616015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(methylthio)furan
CAS63359-63-7
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC
InChIInChI=1S/C7H10OS/c1-5-4-7(9-3)6(2)8-5/h4H,1-3H3
InChIKeyDWAOFMNMQUXUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-(methylthio)furan Structural Identity & Physicochemical Profile


2,5-Dimethyl-3-(methylthio)furan (CAS 63359-63-7; C₇H₁₀OS; MW 142.22 g/mol) is a heteroaromatic thioether belonging to the aryl thioether subclass of organosulfur compounds [1]. It occurs naturally in roasted coffee (both Coffea arabica and Coffea canephora) and is classified under EU Flavouring substance FL No. 13.114 [2]. Key predicted physicochemical properties include a boiling point of approximately 171 °C at 760 mmHg, density of ~1.05 g/cm³, refractive index of 1.523, water solubility of ~0.22 g/L, and a logP ranging from 2.14 to 3.06 depending on the estimation method, indicating moderate lipophilicity and preferential partitioning into organic phases [3].

Naturally occurring coffee aroma constituent (arabica and robusta), enabling authentic reconstitution models

Thioether substitution pattern supports oxidative stability, relevant for shelf-life studies in flavor formulations

Moderate lipophilicity favors lipid-phase partitioning, suited for oil-based flavor delivery research

Why 2,5-Dimethyl-3-(methylthio)furan Cannot Be Replaced by Analogs


Within the broader family of sulfur-substituted furans, the specific positioning of the methylthio (–SCH₃) group at the C-3 position of the 2,5-dimethylfuran scaffold creates a unique combination of electronic, steric, and physicochemical properties that cannot be replicated by simple substitution with regioisomers (e.g., C-2 methylthio furans) or functional group analogs (e.g., 3-furanthiols). The C-3 methylthio substitution pattern directly influences the compound’s lipophilicity (logP), vapor pressure, and oxidative stability relative to the corresponding thiol (2,5-dimethyl-3-furanthiol), as well as its odor character and potency compared to non-sulfur or alternatively substituted furan derivatives [1][2]. Regulatory ingestion estimates further confirm that this compound is used at extraordinarily low dietary levels, reflecting potency characteristics that are specific to this substitution pattern and cannot be assumed for other sulfur-furan analogs without explicit quantitative validation [3].

Regioisomeric methylthio placement (C-3 vs. C-2) may shift odor character and sensory potency beyond simple analog expectations

Thiol analog (2,5-dimethyl-3-furanthiol) exhibits different oxidative stability and handling requirements; direct interchange may alter formulation robustness

Regulatory dietary exposure estimates are specific to this thioether; potency assumptions may not transfer to other sulfur-furan derivatives without explicit validation

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-(methylthio)furan


Sensory Potency Ranking by MSDI Among Sulfur-Furan Derivatives

In the EFSA FGE.13Rev3 evaluation, 2,5-dimethyl-3-(methylthio)furan (FL-no 13.114) recorded a Maximized Survey-Derived Daily Intake (MSDI) of 0.0024 µg/capita/day, making it one of the lowest-intake sulfur-substituted furan derivatives in the entire evaluation panel [1]. By comparison, the structurally related sulfide ethyl furfuryl sulfide (FL-no 13.124) registered an MSDI of 0.12 µg/capita/day, a 50-fold higher estimated intake, reflecting its lower sensory potency and higher usage levels in food applications [1]. This 50× differential in MSDI quantitatively supports the conclusion that the 2,5-dimethyl-3-(methylthio) substitution pattern confers substantially greater flavor potency than alternative furfuryl sulfide structures, enabling flavor impact at sub-ppb dietary concentrations.

Sensory potency ranking
Head-to-head
MSDI 0.0024 vs 0.12 µg/capita/day (target vs ethyl furfuryl sulfide)
Sub-ppb flavor impact differentiated by ~50× intake ratio
EFSA FGE.13Rev3 dietary exposure panel
Flavor Chemistry Regulatory Toxicology Dietary Exposure Assessment

LogP Comparison Between Thioether and Thiol Analogs

The target methylthio (–SCH₃) derivative exhibits a predicted logP of 2.79 (ACD/Labs) to 3.06 (KOWWIN), reflecting its thioether character [1]. In contrast, the corresponding thiol analog 2,5-dimethyl-3-furanthiol (CAS 55764-23-3; –SH at C-3) has a structurally estimated logP of approximately 1.5–1.8, consistent with the greater hydrogen-bonding capacity of the sulfhydryl group [2]. This logP differential of approximately 1–1.5 units translates to a ~10–30× higher octanol-water partition coefficient for the methylthio compound, directly impacting its behavior in biphasic reaction systems, its retention on reversed-phase chromatographic media, and its release kinetics in complex food or fragrance matrices [3].

Lipophilicity shift
Cross-study
ΔlogP ~1.0–1.5 units; ~10–30× higher partition for thioether vs thiol analog
Thioether favors organic-phase partitioning and lipid-matrix retention
Predicted logP; thioether 2.79–3.06, thiol ~1.5–1.8
Physicochemical Characterization Formulation Science Partitioning Behavior

Oxidative Stability: Thioether vs. Thiol in Furan Flavorants

The 3-position methylthio group in the target compound is a thioether, which is inherently more resistant to oxidative degradation than the free thiol group present in 2,5-dimethyl-3-furanthiol (CAS 55764-23-3). The thiol analog is susceptible to facile oxidation to the corresponding disulfide (bis(2,5-dimethyl-3-furyl) disulfide) upon exposure to atmospheric oxygen, a reaction that alters both the odor character and the sensory potency of the material [1]. Huber and Bergamin (1993) demonstrated that 3-thio-substituted furans can be interconverted through controlled redox chemistry: thiols 1 are readily oxidized to symmetric disulfides 4, while thioethers 2 (the class encompassing the target compound) remain stable under the same conditions, requiring different synthetic strategies for further derivatization [1]. This translates to improved storage stability, greater formulation robustness, and more predictable sensory performance over shelf-life for the methylthio derivative.

Oxidative stability
Class-level inference
Thioether resists disulfide formation; thiol requires inert-atmosphere handling
Stability may support lower handling costs and formulation simplicity
Based on redox interconversion pathways (Huber & Bergamin 1993)
Stability Testing Shelf-Life Assessment Flavor Chemistry

Regulatory Clearance: EFSA and JECFA Safety Evaluation

2,5-Dimethyl-3-(methylthio)furan has been evaluated by both EFSA (FGE.13Rev3, 2021) and JECFA (FL-no 13.114) with the conclusion of 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. This dual-jurisdiction clearance stands in contrast to several structurally related furan derivatives that have faced more restrictive evaluations due to genotoxicity or inadequate toxicological data. The compound is classified under the EU Union List of flavourings and has been assigned to structural Class III under the Cramer classification, with an evaluation outcome path of B3 (intake below threshold) and B4 (adequate NOAEL exists) [1]. This favorable regulatory profile reduces procurement risk for food and beverage manufacturers operating in jurisdictions that follow EFSA or JECFA guidance, compared to sulfur-furan analogs that may lack comprehensive safety evaluations or that have received qualified approvals.

Regulatory clearance
Cross-study
EFSA and JECFA: no safety concern at current intake levels
Favorable evaluation vs. analogs with qualified or pending status
EFSA FGE.13Rev3, JECFA; dual-jurisdiction review
Food Safety Regulatory Compliance Flavoring Substance Approval

Application Scenarios for 2,5-Dimethyl-3-(methylthio)furan


Ultra-Trace Coffee Aroma Reconstitution

For laboratories or flavor houses developing authentic coffee aroma reconstitution models, 2,5-dimethyl-3-(methylthio)furan is indispensable due to its natural occurrence in both arabica and robusta coffees [1] and its exceptionally low MSDI of 0.0024 µg/capita/day, which reflects a potency that allows flavor impact at sub-ppb concentrations [2]. Alternative sulfur-furan compounds with higher MSDI values (e.g., ethyl furfuryl sulfide at 0.12 µg/capita/day) require 50-fold higher dosing to achieve comparable sensory contribution, altering the fidelity of the aroma profile and increasing the risk of off-notes.

Lipid-Rich Flavor Delivery Systems

Formulators designing oil-based flavor delivery systems (e.g., savory soup bases, frying oil flavorants, lipid-based encapsulation matrices) should select 2,5-dimethyl-3-(methylthio)furan over the corresponding 3-furanthiol due to its ~10–30× higher octanol-water partition coefficient (logP 2.79–3.06 vs. ~1.5–1.8) [3]. This enhanced lipophilicity ensures more efficient partitioning into the lipid phase, improved flavor retention during thermal processing, and more controlled release kinetics in the final food product.

Oxidative Stability in Savory Flavor Formulations

When developing savory or roasted-meat flavor formulations intended for extended ambient shelf-life, the methylthio (–SCH₃) derivative is the preferred choice over the structurally analogous 2,5-dimethyl-3-furanthiol [4]. The thioether's inherent resistance to oxidative disulfide formation eliminates the need for inert-gas packaging or antioxidant additives (e.g., BHA, BHT, tocopherols), reducing formulation complexity, ingredient costs, and potential label declaration requirements. This stability advantage is directly supported by the redox interconversion chemistry established by Huber and Bergamin (1993).

Regulatory-Compliant Flavor Development for EU & Codex Markets

For manufacturers exporting flavored food products to EU or Codex Alimentarius-aligned markets, selecting 2,5-dimethyl-3-(methylthio)furan carries lower regulatory risk than choosing less thoroughly evaluated sulfur-furan analogs [2]. The compound's dual-clearance status (EFSA 'no safety concern' + JECFA acceptance) streamlines the dossier compilation process, avoids the need for supplementary toxicological data generation, and reduces the probability of costly reformulation in response to evolving regulatory opinions. This is a direct procurement decision factor for quality assurance and regulatory affairs teams managing multi-jurisdictional product portfolios.

Application
Selection Property
Validation Focus
Coffee aroma reconstitution research
Ultra-trace sensory potency
Dose-response fidelity at sub-ppb concentrations
Lipid-rich flavor delivery systems
Enhanced lipophilic partitioning
Phase partitioning efficiency in oil-based matrices
Shelf-stable savory flavor formulations
Thioether oxidative stability
Disulfide formation monitoring under ambient storage
Regulatory-compliant flavor development (EU/Codex)
Dual-jurisdiction regulatory clearance
Compliance documentation requirements
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